Gadobutrol

MRI Contrast Agents Relaxivity Macrocyclic GBCA

Select Gadobutrol for your MRI research protocols requiring uncompromised signal enhancement. Its non-ionic macrocyclic structure provides high thermodynamic stability, while a 1.0 mmol/mL formulation delivers a compact bolus for CE-MRA. The significantly higher T1 relaxivity (4.78 L/(mmol·s) at 1.5T) offers superior lesion-to-background contrast versus other macrocyclics, enabling potential 30% dose reduction strategies to lower cumulative gadolinium exposure in longitudinal studies.

Molecular Formula C18H31GdN4O9
Molecular Weight 604.7 g/mol
CAS No. 138071-82-6
Cat. No. B1674391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGadobutrol
CAS138071-82-6
SynonymsGd-DO3A-butrol;  ZK 135079;  Gadobutrol, Gadograf;  Gadovist, Gadavist.
Molecular FormulaC18H31GdN4O9
Molecular Weight604.7 g/mol
Structural Identifiers
SMILESC1CN(CCN(CCN(CCN1CC(=O)[O-])CC(=O)[O-])C(CO)C(CO)O)CC(=O)[O-].[Gd+3]
InChIInChI=1S/C18H34N4O9.Gd/c23-12-14(15(25)13-24)22-7-5-20(10-17(28)29)3-1-19(9-16(26)27)2-4-21(6-8-22)11-18(30)31;/h14-15,23-25H,1-13H2,(H,26,27)(H,28,29)(H,30,31);/q;+3/p-3/t14-,15-;/m1./s1
InChIKeyZPDFIIGFYAHNSK-CTHHTMFSSA-K
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Gadobutrol (CAS 138071-82-6): Macrocyclic GBCA with Differentiated Relaxivity for MRI Contrast Enhancement


Gadobutrol (CAS 138071-82-6) is a non-ionic, macrocyclic gadolinium-based contrast agent (GBCA) used for contrast enhancement in magnetic resonance imaging (MRI) [1]. It is characterized by a macrocyclic ligand structure that confers high thermodynamic and kinetic stability, a neutral charge, and a commercial formulation at a concentration of 1.0 mmol/mL—twice the concentration of many other macrocyclic GBCAs [2]. Its high relaxivity enables effective T1 shortening at clinically relevant doses, making it a key option for central nervous system imaging, magnetic resonance angiography, and whole-body MRI applications [3].

Gadobutrol Procurement: Why Macrocyclic GBCA Class Substitution Risks Compromised Image Quality and Dosing Flexibility


While all macrocyclic GBCAs share a common structural class, they are not interchangeable due to significant differences in relaxivity, formulation concentration, and resulting in vivo signal enhancement [1]. Gadobutrol exhibits higher T1 relaxivity (r1) than gadoterate meglumine and gadoteridol across all clinical magnetic field strengths, directly impacting the magnitude of contrast enhancement achievable at a given dose [2]. Furthermore, gadobutrol is formulated at 1.0 mmol/mL, whereas gadoterate and gadoteridol are supplied at 0.5 mmol/mL, leading to differences in injection volume and, in some protocols, contrast bolus geometry . These physicochemical differences translate to measurable variations in diagnostic image quality and the potential for dose reduction strategies, making direct substitution without protocol adjustment a risk to diagnostic efficacy [3].

Gadobutrol Product-Specific Evidence Guide: Quantified Differentiation vs. Gadoterate Meglumine and Gadoteridol


Gadobutrol vs. Gadoterate and Gadoteridol: T1 Relaxivity Comparison in Human Plasma and Blood at 1.5T, 3T, and 7T

Gadobutrol demonstrates significantly higher T1 relaxivity (r1) than gadoteridol and gadoterate meglumine across all clinically relevant magnetic field strengths. In human plasma at 1.5T, 3T, and 7T, and in human blood at 3T, gadobutrol's r1 values were 4.78 ± 0.12, 4.97 ± 0.59, 3.83 ± 0.24, and 3.47 ± 0.16 L/(mmol·s), respectively [1]. In comparison, gadoteridol exhibited r1 values of 3.80 ± 0.10, 3.28 ± 0.09, 3.21 ± 0.07, and 2.61 ± 0.16 L/(mmol·s), while gadoterate meglumine showed 3.32 ± 0.13, 3.00 ± 0.13, 2.84 ± 0.09, and 2.72 ± 0.17 L/(mmol·s) under identical conditions [1].

MRI Contrast Agents Relaxivity Macrocyclic GBCA Phantom Study

Gadobutrol 1.0 M Formulation vs. 0.5 M Formulations: Concentration and Osmolality Comparison

Gadobutrol is formulated at a concentration of 1.0 mmol/mL (1.0 M), which is twice the concentration of many other macrocyclic GBCAs such as gadoterate meglumine and gadoteridol, which are supplied at 0.5 mmol/mL [1]. At 37°C, gadobutrol 1.0 M solution has an osmolality of 1603 mOsm/kg H₂O and a viscosity of 4.96 mPa·s . In comparison, gadoterate meglumine 0.5 M has an osmolality of 1350 mOsm/kg H₂O and gadoteridol 0.5 M has an osmolality of 630 mOsm/kg H₂O [1].

Pharmaceutical Formulation GBCA Concentration Osmolality Viscosity

Reduced-Dose Gadobutrol (0.07 mmol/kg) vs. Standard-Dose Gadoterate (0.1 mmol/kg): Clinical Non-Inferiority in Diabetic Foot Osteomyelitis MRI

A prospective, comparative study evaluated whether a 30% reduced dose of gadobutrol (0.07 mmol/kg) could achieve diagnostic efficacy equivalent to the standard dose of gadoterate meglumine (0.1 mmol/kg) in contrast-enhanced MRI of diabetic foot osteomyelitis [1]. In 132 patients (66 per group), the mean scores for lesion border delineation and the visual degree of contrast enhancement were nearly identical between the two agents [1]. The lower limit of the 95% confidence interval for the difference did not drop below -0.35, which is above the noninferiority margin [1]. Quantitative analysis also showed no significant differences in enhancement percentage and lesion-to-background ratio between the two agents (p > 0.5) [1].

Clinical Efficacy Dose Reduction Diabetic Foot Osteomyelitis MRI

Gadobutrol vs. Gadoteridol and Gadoterate Meglumine: In Vivo Signal Enhancement in Multiple Body Regions

An in vivo study in healthy rabbits systematically compared the signal enhancement (SE) and enhancement kinetics of the three macrocyclic GBCAs gadobutrol, gadoteridol, and gadoterate meglumine in various body regions [1]. The magnitude of SE was consistently higher for gadobutrol (P < 0.05 in all tissues except brain) [1]. No significant difference in the magnitude of SE was found between gadoteridol and gadoterate meglumine [1]. Notably, a significantly higher enhancement efficacy (SE per Gd concentration) was observed for gadobutrol, indicating that its higher relaxivity translates directly to greater image enhancement in vivo [1].

In Vivo Imaging Signal Enhancement Pharmacokinetics Animal Model

Gadobutrol: Optimal Application Scenarios Based on Product-Specific Evidence


High-Resolution CNS MRI Where Maximal Lesion Conspicuity Is Required

Gadobutrol's significantly higher r1 relaxivity (4.78 L/(mmol·s) at 1.5T) compared to gadoteridol (3.80) and gadoterate (3.32) makes it the preferred macrocyclic GBCA for CNS imaging protocols where maximizing contrast between enhancing lesions and normal brain parenchyma is critical [1]. The quantitative advantage in relaxivity directly translates to improved lesion-to-background contrast, which is particularly valuable for detecting small metastases, evaluating subtle blood-brain barrier disruption, and characterizing primary brain tumors [2].

Contrast-Enhanced MR Angiography (CE-MRA) Requiring Tight Bolus Timing

The 1.0 mmol/mL formulation of gadobutrol delivers a more compact contrast bolus compared to 0.5 M agents, reducing the injection volume by half for the same gadolinium dose [1]. This is advantageous in CE-MRA, where a sharp, high-concentration bolus profile is essential for optimal arterial phase imaging and minimizing venous contamination. The higher relaxivity further enhances the signal intensity of the vascular lumen, improving the visualization of stenotic lesions and vascular malformations [2].

Reduced-Dose MRI Protocols to Minimize Gadolinium Exposure

Evidence from a clinical non-inferiority study demonstrates that gadobutrol can be administered at a 30% reduced dose (0.07 mmol/kg) and achieve diagnostic image quality equivalent to standard-dose gadoterate meglumine (0.1 mmol/kg) in musculoskeletal infection imaging [1]. This supports the use of gadobutrol in institutional protocols aimed at reducing cumulative gadolinium exposure, particularly in patients requiring multiple follow-up MRI examinations or those with concerns regarding long-term gadolinium retention [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gadobutrol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.